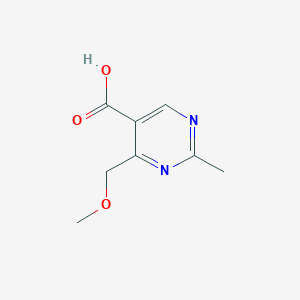

4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid

Description

4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a methoxymethyl group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 4. The methoxymethyl substituent enhances solubility in polar solvents compared to non-polar alkyl groups, while the carboxylic acid group enables salt formation and hydrogen-bonding interactions, critical for biological activity .

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4-(methoxymethyl)-2-methylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c1-5-9-3-6(8(11)12)7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12) |

InChI Key |

IMAYEXJSOGRCSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)COC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core can be synthesized through condensation reactions involving β-dicarbonyl compounds and amidines. A common route involves:

Reaction of Ethyl Acetoacetate with Guanidine:

Under basic conditions (e.g., sodium ethoxide or potassium carbonate in ethanol), ethyl acetoacetate reacts with guanidine to form a pyrimidine derivative.-

- Temperature: 50–100°C

- Solvent: Ethanol or DMF

- Catalyst: Base such as K₂CO₃ or NaH

This process yields a 2,4-dihydropyrimidine intermediate, which can be further oxidized or functionalized.

Introduction of the Methoxymethyl Group

The methoxymethyl group at the 4-position is introduced via nucleophilic substitution:

- Reagent: Methoxymethyl chloride (CH₃OCH₂Cl)

- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

- Solvent: DMF or acetonitrile (MeCN)

- Reaction Conditions:

- Temperature: 0°C to room temperature

- Reaction time: 2–12 hours

This alkylation selectively occurs at the nitrogen or carbon atom depending on the pyrimidine's electronic structure, favoring substitution at the 4-position.

Carboxylation at the 5-Position

The carboxylic acid group is incorporated through a carboxylation step:

Method: Reaction with carbon dioxide (CO₂) under high pressure and elevated temperature, often in the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide.

-

- Temperature: 80–150°C

- CO₂ pressure: 1–10 atm

- Solvent: Polar aprotic solvents like DMF or DMSO

This step introduces the carboxyl group selectively at the 5-position of the pyrimidine ring.

Optimized Industrial Processes

Recent advances focus on process intensification and cost reduction:

Note: These processes are scalable, with continuous flow reactors enhancing safety and efficiency.

Notes on Reaction Parameters

- Temperature Control: Critical during alkylation and carboxylation to prevent side reactions.

- Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile facilitate nucleophilic substitution and carboxylation.

- Reagent Excess: Using a 1.2–2 molar excess of methoxymethyl chloride improves substitution efficiency.

- Purification: Crystallization from suitable solvents yields high-purity product; chromatography is generally unnecessary at scale.

Research Data Summary

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Formylmethyl)-2-methylpyrimidine-5-carboxylic acid or 4-(Carboxymethyl)-2-methylpyrimidine-5-carboxylic acid.

Reduction: Formation of 4-(Methoxymethyl)-2-methylpyrimidine-5-alcohol or 4-(Methoxymethyl)-2-methylpyrimidine-5-aldehyde.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid and related compounds:

Physicochemical Properties

- Solubility : The methoxymethyl group in the target compound increases hydrophilicity compared to methyl or chloro substituents. For example, 2-Methylpyrimidine-5-carboxylic acid (MW 138.13) exhibits lower aqueous solubility due to the absence of polar groups at position 4 .

- Reactivity : The sulfanyl group in 4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid enables thiol-disulfide exchange reactions, whereas the chloro substituent in 2-Chloro-5-methylpyrimidine-4-carboxylic acid facilitates nucleophilic substitution .

- Biological Activity: Compounds like 4-Amino-2-methylpyrimidine-5-carboxylic acid show promise in kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets .

Structure-Activity Relationships (SAR)

- Position 4 Substituents: Methoxymethyl groups improve solubility and metabolic stability compared to hydrophobic groups like cyclopropyl . Amino groups (e.g., 4-Amino-2-methylpyrimidine-5-carboxylic acid) enhance target binding but may reduce bioavailability due to increased polarity .

- Position 2 Substituents :

Biological Activity

4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

- CAS Number : 127958-05-8

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. The compound has shown efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 4–8 |

| Mycobacterium smegmatis | 4–8 |

These findings indicate that the compound may be effective in treating infections caused by multidrug-resistant bacteria, similar to other pyrimidine-based compounds that have been investigated for their antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that it can inhibit the proliferation of cancer cells while showing minimal toxicity to normal cells. For instance:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).

- IC50 Values :

- MDA-MB-231: 0.126 µM

- MCF-7: 17.02 µM

This indicates a selective activity against cancer cells, presenting a promising therapeutic window for further development .

Anti-inflammatory Activity

Pyrimidine derivatives have been recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanisms are still under investigation, but they may involve modulation of signaling pathways associated with inflammation.

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes and receptors. For example, the compound may inhibit DNA gyrase in bacteria, disrupting DNA replication and leading to cell death .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the compound's ability to inhibit biofilm formation in MRSA strains.

- Results showed a minimum biofilm inhibitory concentration (MBIC) ranging from 0.5–4 µg/mL.

-

Anticancer Evaluation :

- A study assessed the effects of the compound on lung metastasis in a mouse model.

- Treatment resulted in significant inhibition of metastatic nodules compared to control groups.

- Safety Profile Assessment :

Q & A

Q. What are the optimal synthetic routes for 4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid, and what reaction conditions are critical for high yields?

The compound is typically synthesized via multi-step pathways involving halogenation, methoxylation, and carboxylation. For example, halogenation of pyrimidine precursors (e.g., using phosphorus oxychloride) followed by methoxy group introduction via sodium methoxide is a common approach . Reaction conditions such as elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) are critical for efficient substitution and cyclization .

Q. How do the functional groups (methoxymethyl, methyl, carboxylic acid) influence the compound’s reactivity in downstream modifications?

- Methoxymethyl : Enhances solubility in organic solvents and participates in nucleophilic substitutions.

- Methyl : Stabilizes the pyrimidine ring via electron-donating effects, reducing electrophilic attack.

- Carboxylic Acid : Enables salt formation or esterification for improved bioavailability .

Table 1: Functional Group Reactivity

| Functional Group | Reactivity Example | Key Reagents/Conditions |

|---|---|---|

| Methoxymethyl | Nucleophilic substitution | NaOMe, DMF, 100°C |

| Carboxylic Acid | Esterification | SOCl₂, ethanol |

Q. What spectroscopic techniques (NMR, IR, MS) are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

- ¹H NMR : Methoxymethyl protons (δ 3.2–3.5 ppm), pyrimidine ring protons (δ 7.0–8.5 ppm).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹).

- MS : Molecular ion peak (M⁺) and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets such as enzymes or receptors?

Density Functional Theory (DFT) optimizes the compound’s geometry to study electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinities to targets like LSD1 (lysine-specific demethylase 1), a potential cancer therapeutic target. The methoxymethyl group may stabilize hydrogen bonds with active-site residues .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) when characterizing derivatives of this compound?

Q. What strategies mitigate challenges in isolating enantiomers or diastereomers during asymmetric synthesis of derivatives?

- Chiral chromatography (e.g., using amylose-based columns).

- Diastereomeric salt formation with resolving agents (e.g., tartaric acid) .

Q. Table 2: Case Study – Data Contradiction Analysis

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like 5-fluoro-4-methoxypyrimidine-2-carboxylic acid in drug discovery contexts?

The methyl and methoxymethyl groups enhance lipophilicity and metabolic stability compared to fluoro analogs, which may improve blood-brain barrier penetration. However, fluorine substitution increases electrophilicity, impacting target selectivity .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.